

(S,R,S)-AHPC in the development of neurodegenerative disease therapeutics

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Compound of Interest

Compound Name: Dimethylformamide-(S,R,S)-AHPC

Cat. No.: B15574739

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Application Notes: (S,R,S)-AHPC in Therapeutic Development

Topic: The Role of (S,R,S)-AHPC in the Development of Therapeutics for Neurodegenerative Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,R,S)-AHPC, also known as VH032, is a synthetic ligand that potently and specifically binds to the von Hippel-Lindau (VHL) protein. It is not a direct therapeutic agent but rather a critical component in the development of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules designed to eliminate specific pathogenic proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2]

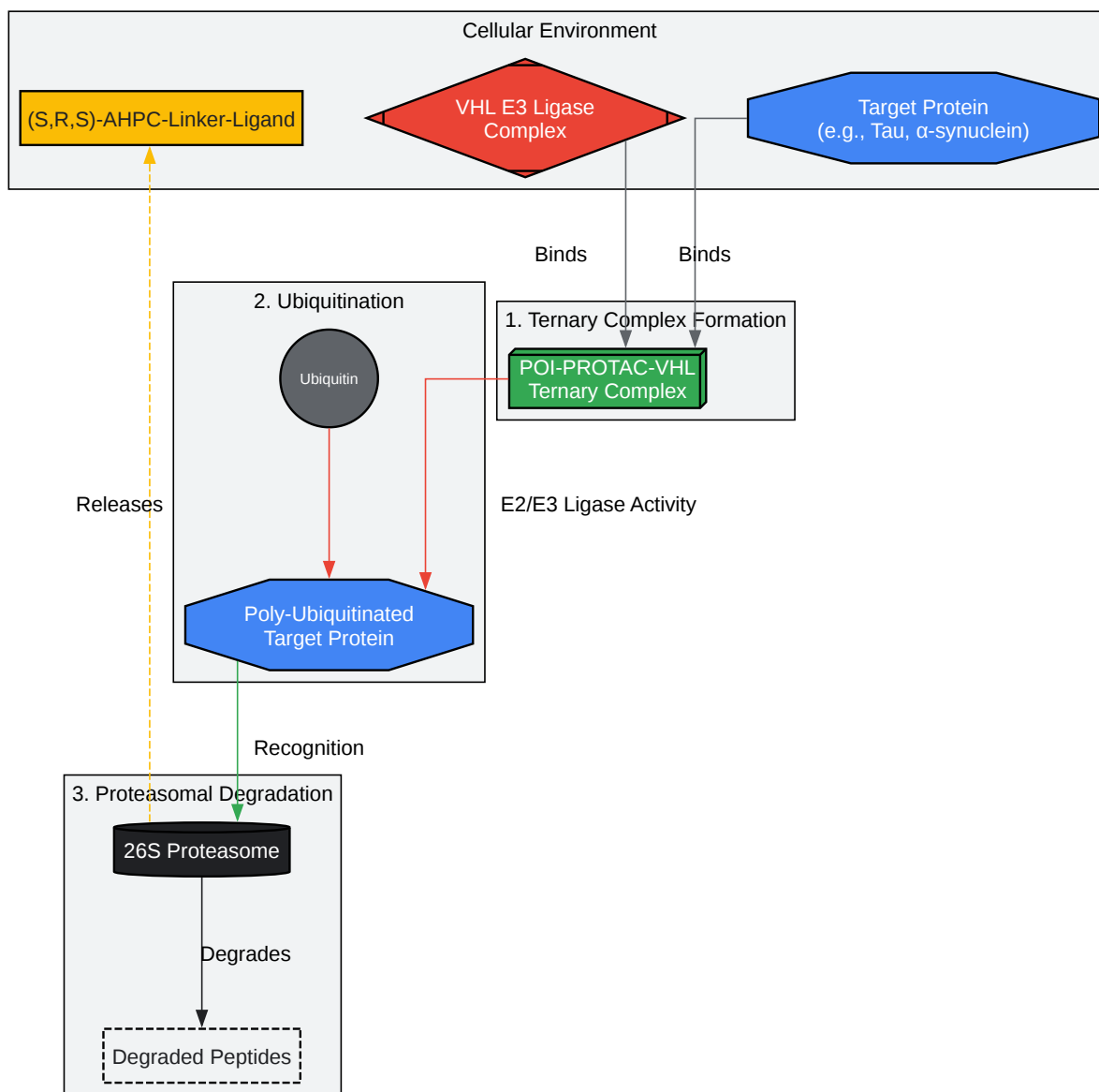
The application of PROTAC technology holds significant promise for neurodegenerative diseases, which are often characterized by the accumulation of misfolded and aggregated proteins such as tau, α -synuclein, and huntingtin. By designing a PROTAC that links (S,R,S)-AHPC to a ligand for one of these pathogenic proteins, it is theoretically possible to induce their targeted degradation, thereby offering a novel therapeutic strategy. (S,R,S)-AHPC serves as the "handle" that engages the E3 ubiquitin ligase machinery.

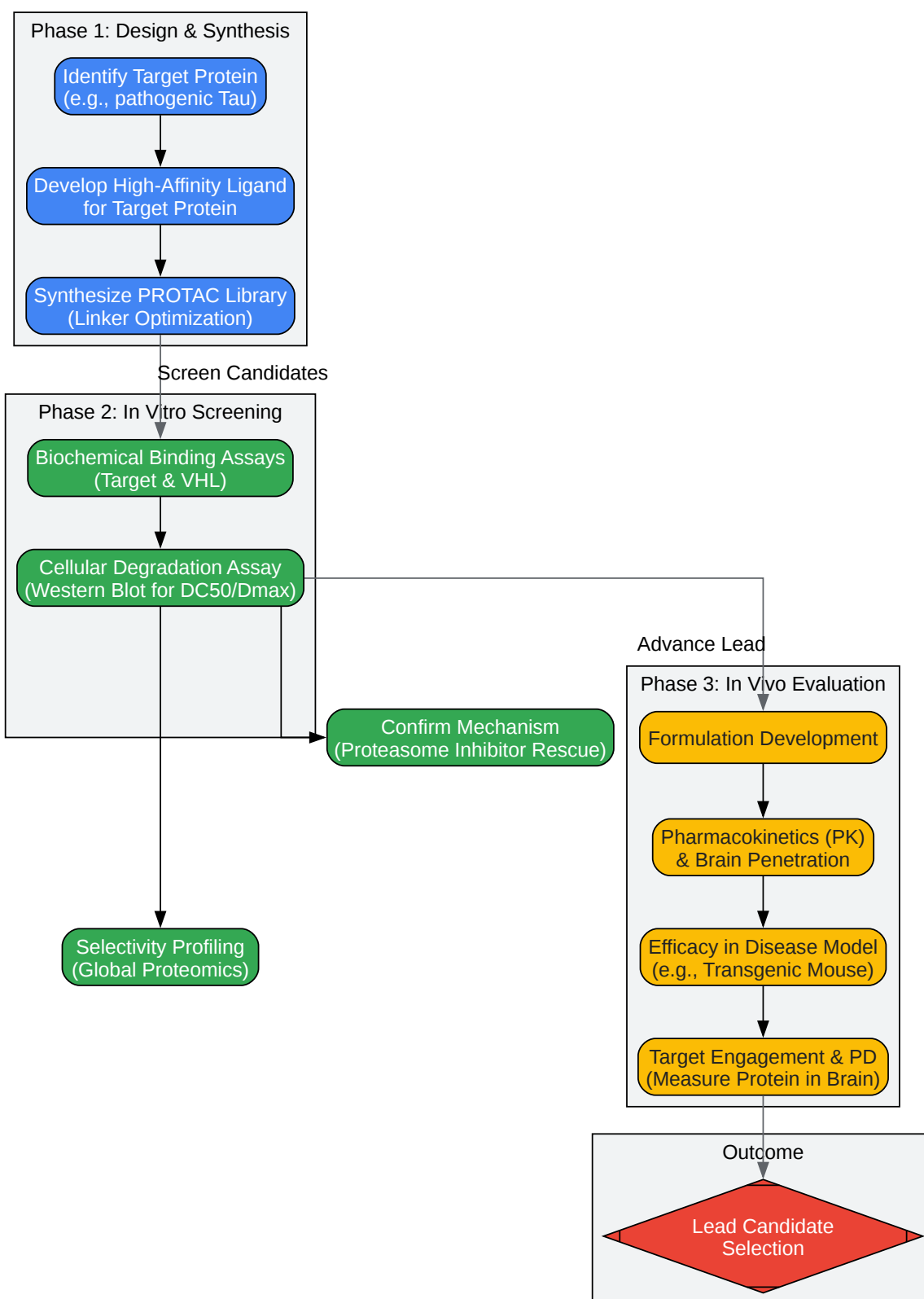
Mechanism of Action: PROTAC-Mediated Protein Degradation

An (S,R,S)-AHPC-based PROTAC operates by inducing the proximity of a target protein (Protein of Interest, POI) to the VHL E3 ubiquitin ligase complex. This process involves several key steps:

- **Ternary Complex Formation:** The PROTAC molecule, with its two distinct ligands connected by a linker, simultaneously binds to the POI and the VHL protein. This forms a temporary, stable "ternary complex" (POI-PROTAC-VHL).
- **Ubiquitination:** The VHL protein is part of a larger E3 ligase complex (CRL2VHL). Once the ternary complex is formed, the E3 ligase enzymatic activity is directed towards the recruited POI. The complex facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the POI.
- **Polyubiquitination:** This process repeats to form a polyubiquitin chain on the POI. This chain acts as a recognition signal for the proteasome.
- **Proteasomal Degradation:** The 26S proteasome recognizes and binds to the polyubiquitinated POI. The POI is subsequently unfolded and degraded into small peptides, while the ubiquitin molecules and the PROTAC are released and can participate in further degradation cycles.

This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.





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References

- 1. (S, R, S)-AHPC-PEG2-NHS ester, 2757045-58-0 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
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